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Compound of Interest

Compound Name: 2,3-Bis(octadecyloxy)propan-1-ol

Cat. No.: B051136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Bis(octadecyloxy)propan-1-ol, a dialkyl glycerol ether with significant applications in the

formulation of lipid-based drug delivery systems, including lipid nanoparticles (LNPs).

Understanding the structural and analytical characteristics of this lipid is crucial for quality

control, formulation development, and stability studies. This document presents available and

predicted spectroscopic data (NMR, IR, MS), detailed experimental protocols for its analysis,

and visualizations to aid in data interpretation.

Chemical Structure and Properties
2,3-Bis(octadecyloxy)propan-1-ol is a synthetic lipid characterized by a glycerol backbone

with two octadecyl ether linkages at the sn-2 and sn-3 positions and a primary alcohol at the

sn-1 position.

Property Value

Molecular Formula C₃₉H₈₀O₃

Molecular Weight 597.05 g/mol

CAS Number 6076-38-6

Appearance White to off-white solid
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Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 2,3-Bis(octadecyloxy)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,3-
Bis(octadecyloxy)propan-1-ol. The spectra were recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.64 m 2H
-CH₂-OH (propan-1-ol

C1)

~3.50 m 5H

-CH(O)- and -CH₂(O)-

(propan-1-ol C2, C3

and ether -O-CH₂-)

~1.57 m 4H -O-CH₂-CH₂-

~1.25 s (br) 60H
-(CH₂)₁₅- (methylene

chain)

0.88 t 6H -CH₃ (terminal methyl)

¹³C NMR Spectroscopy
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Chemical Shift (δ) ppm Assignment

~78.0 -CH(O)- (propan-1-ol C2)

~72.0 -O-CH₂- (ether)

~70.8 -CH₂(O)- (propan-1-ol C3)

~64.5 -CH₂-OH (propan-1-ol C1)

~31.9 -CH₂-CH₂-CH₃

~29.7 -(CH₂)₁₄- (bulk methylene chain)

~29.4 -O-CH₂-CH₂-

~26.1 -CH₂-CH₂-CH₂-O-

~22.7 -CH₂-CH₃

~14.1 -CH₃ (terminal methyl)

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Bis(octadecyloxy)propan-1-ol exhibits characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

2917, 2849 Strong C-H stretch (alkane)

~1467 Medium C-H bend (alkane)

~1115 Strong C-O stretch (ether)

~1050 Medium C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electron ionization (EI) would likely lead to significant fragmentation.
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m/z Proposed Fragment

596.6 [M]⁺ (Molecular Ion)

579.6 [M-OH]⁺

565.6 [M-CH₂OH]⁺

313.3 [M - C₁₈H₃₇O]⁺

255.3 [C₁₈H₃₇]⁺

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 2,3-
Bis(octadecyloxy)propan-1-ol are provided below.

Synthesis of 2,3-Bis(octadecyloxy)propan-1-ol
A general method for the synthesis of dialkyl glycerol ethers involves the Williamson ether

synthesis.

Materials:

1-O-Benzyl-rac-glycerol

Sodium hydride (60% dispersion in mineral oil)

1-Bromooctadecane

Anhydrous N,N-Dimethylformamide (DMF)

Palladium on carbon (10%)

Methanol

Ethyl acetate

Hexane
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Procedure:

To a solution of 1-O-benzyl-rac-glycerol in anhydrous DMF, add sodium hydride portion-wise

at 0 °C under an inert atmosphere.

Allow the mixture to stir at room temperature for 1 hour.

Add 1-bromooctadecane and stir the reaction mixture at 60 °C overnight.

Cool the reaction to room temperature and quench with water.

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 1-O-benzyl-2,3-bis(octadecyloxy)propane.

Dissolve the purified intermediate in methanol and add palladium on carbon.

Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the

reaction is complete (monitored by TLC).

Filter the catalyst through a pad of celite and concentrate the filtrate to yield 2,3-
Bis(octadecyloxy)propan-1-ol.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of 2,3-Bis(octadecyloxy)propan-1-
ol in 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: zg30
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Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: 20 ppm

¹³C NMR Parameters:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

IR Spectroscopy:

Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an ATR-FTIR spectrometer.

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

Mass Spectrometry:

Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform or

methanol at a concentration of approximately 1 mg/mL.

Instrumentation: Analyze the sample using a mass spectrometer equipped with an

appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
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Parameters (ESI):

Ionization mode: Positive

Capillary voltage: 3.5 kV

Cone voltage: 30 V

Source temperature: 120 °C

Desolvation temperature: 350 °C

Visualizations
The following diagrams illustrate the chemical structure and a proposed mass spectrometry

fragmentation pathway for 2,3-Bis(octadecyloxy)propan-1-ol.

Glycerol Backbone

CH₂OH CH-O-R1 CH₂-O-R2

R1 = -(CH₂)₁₇CH₃
 Ether Linkage

R2 = -(CH₂)₁₇CH₃
 Ether Linkage

Click to download full resolution via product page

Caption: Chemical Structure of 2,3-Bis(octadecyloxy)propan-1-ol.

[C₃₉H₈₀O₃]⁺˙
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[M - CH₂OH]⁺
m/z = 565.6- CH₂OH

[M - C₁₈H₃₇O]⁺
m/z = 313.3

- C₁₈H₃₇O

[C₁₈H₃₇]⁺
m/z = 255.3

- C₃H₇O₂
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Caption: Proposed MS Fragmentation Pathway.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Bis(octadecyloxy)propan-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051136#spectroscopic-data-nmr-ir-ms-of-2-3-bis-
octadecyloxy-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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